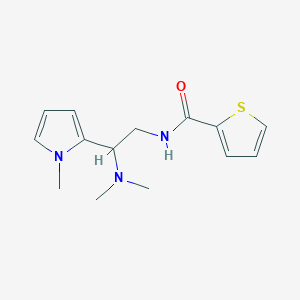
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has been widely used in scientific research. It is also known as DMAPT, and its chemical formula is C14H19N3OS. This compound has been shown to have significant potential in treating various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Antiproliferative Activity in Cancer Research
Research has shown that derivatives of thiophene, including compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide, exhibit significant antiproliferative activities. These compounds have been tested against various cancer cell lines, demonstrating higher activity against breast cancer cell lines compared to colon cancer cell lines. Notably, specific thiophene derivatives have shown remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, highlighting their potential as therapeutic agents in oncology (Ghorab et al., 2013).
Antibacterial and Antifungal Activities
Another study identified thiophene-3-carboxamide derivatives with antibacterial and antifungal properties. These compounds, including variations of the core structure of interest, were evaluated for their biological activities, demonstrating potential as antimicrobial agents. Their molecular structure and interactions were extensively analyzed, providing a basis for understanding the relationship between chemical structure and biological activity (Vasu et al., 2003).
Material Science Applications
In material science, polyimides with pendant carboxyl groups have been developed using compounds that include functional groups similar to those in N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide. These polyimides, designed for negative photosensitive applications, were prepared through a polycondensation process and demonstrated significant potential in the development of fine patterned materials, showcasing the versatility of thiophene derivatives in advanced material applications (Fukushima et al., 2003).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-16(2)12(11-6-4-8-17(11)3)10-15-14(18)13-7-5-9-19-13/h4-9,12H,10H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLABWJWLVJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

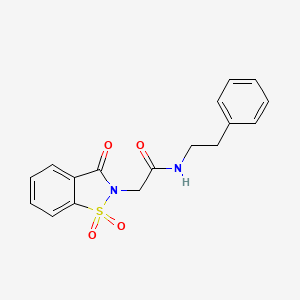
![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)
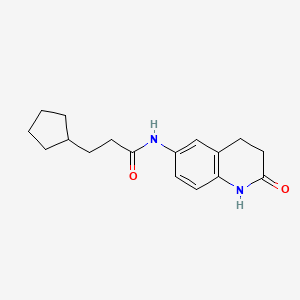

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)
![methyl [4-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)
![1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2939831.png)
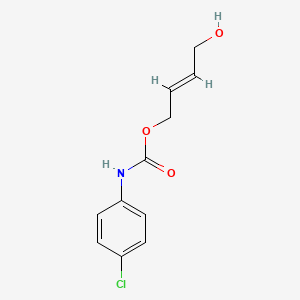
![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)
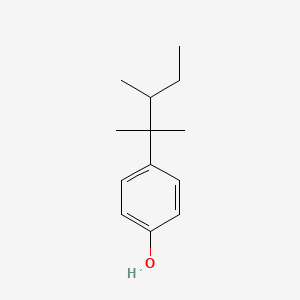
![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)

